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Compound of Interest

(1R,2R)-2-Carbamoyi-
Compound Name:
cyclohexanecarboxylic acid

CAS No.: 488703-59-9

Cat. No.: B1353288

Get Quote

Introduction & Strategic Value

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid represents a "locked" chiral cyclohexane
scaffold. Its value lies in its trans-diequatorial configuration, which imparts rigid stereochemical
control to downstream derivatives.

o Primary Utility: It functions as a desymmetrized building block. By possessing two distinct
functional groups (carboxylic acid at C1, primary amide at C2) on a chiral cyclohexane core,
it allows for regioselective functionalization—a capability not possible with the symmetric
parent di-acid.

 Industrial Relevance: It is a key intermediate in the synthesis of Lurasidone and related
bicyclic imide therapeutics.

» Emerging Applications: Recent studies utilize this motif as a chiral ligand in Metal-Organic
Frameworks (MOFs) for enantioselective sensing and separation.
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Mechanism of Action: The "Chiral Hinge"
The efficacy of this protocol relies on the thermodynamic stability of the (1R,2R) configuration.
o Stereochemical Lock: The trans-1,2-substitution pattern dictates that both substituents

occupy equatorial positions (diequatorial) to minimize 1,3-diaxial interactions. This rigid
conformation prevents racemization under standard coupling conditions.

o Orthogonal Reactivity: The presence of a chemically distinct acid and amide allows for
sequential transformations (e.g., selective reduction of the acid to an alcohol while retaining
the amide, or Hofmann rearrangement of the amide).

(1R,2R)-Di-acid

Racemic trans-1,2- Chiral Resolution ion
Cyclohexanedicarboxylic Acid (via (S)-Phenylethylamine) (Pure Enantiomer)

Click to download full resolution via product page

Figure 1: Strategic workflow for isolating and utilizing the (1R,2R)-carbamoyl scaffold from
racemic precursors.

Protocol 1: Preparation of the Chiral Synthon

Note: Commercially available (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is often
expensive. This protocol describes its generation from the accessible racemic di-acid.

Materials Required[1][2][3]1[4][5]1[6]1[7]1[8][9][10][11]
e Precursor:trans-1,2-Cyclohexanedicarboxylic acid (Racemic) [CAS: 2305-32-0].
» Resolving Agent: (S)-(-)-1-Phenylethylamine.

¢ Solvents: Ethanol (95%), Methanol, Ethyl Acetate, HCI (conc).

e Reagents: Thionyl chloride (or Oxalyl chloride), AQqueous Ammonia (25%).

Step-by-Step Methodology
Phase A: Optical Resolution
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» Dissolution: Dissolve 100 g of racemic trans-1,2-cyclohexanedicarboxylic acid in 500 mL of
Ethanol (95%) at 60°C.

» Salt Formation: Slowly add 0.5 equivalents (approx. 35 g) of (S)-(-)-1-Phenylethylamine. Stir
at 60°C for 1 hour.

» Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
The diastereomeric salt of the (1R,2R)-acid precipitates.

« Filtration & Wash: Filter the white solid.[1] Wash with cold ethanol.

 Liberation: Suspend the salt in water and acidify with 2N HCI to pH 1-2. Extract with Ethyl
Acetate (3 x 200 mL). Dry organic layer (

) and concentrate to yield (1R,2R)-1,2-cyclohexanedicarboxylic acid (>98% ee).

Phase B: Conversion to Mono-Amide (The Carbamoyl Acid)

Rationale: Direct mono-amidation is difficult. The most reliable route involves forming the
anhydride or cyclic imide followed by hydrolysis.

Anhydride Formation: Reflux the (1R,2R)-di-acid (10 g) in Acetyl Chloride (30 mL) for 2
hours. Concentrate to dryness to obtain the crude anhydride.

» Ammonolysis: Dissolve the anhydride in dry THF (50 mL). Cool to 0°C.[2][3][4]

o Addition: Bubble anhydrous Ammonia gas or add 1.1 eq of Ammonium Hydroxide solution
dropwise. Note: The reaction is rapid.

o Workup: Acidify the mixture carefully to pH 4 with dilute HCI. The product, (1R,2R)-2-
Carbamoyl-cyclohexanecarboxylic acid, precipitates or is extracted with Ethyl
Acetate/Butanol.

 Purification: Recrystallize from Water/Ethanol to obtain the pure mono-amide.

Protocol 2: Application in Lurasidone Scaffold
Synthesis
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This protocol demonstrates how to use the Carbamoyl acid to generate the (1R,2R)-trans-1,2-
bis(aminomethyl)cyclohexane core or the imide linker required for Lurasidone.

Workflow

The "Carbamoyl Acid" allows for the formation of the Imide ring, which can then be N-alkylated.

e Cyclization to Imide:

o

Substrate: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.[5]
o Reagent: Acetic Anhydride or heating neat at 180°C.

o Process: Heat the mono-amide. Dehydration occurs to form (1R,2R)-trans-1,2-
cyclohexanedicarboximide.

o Note: While trans-imides are strained, the (1R,2R) configuration allows for a twisted
bicyclic structure that is a stable precursor for N-alkylation.

o N-Alkylation (Lurasidone Linker Attachment):

o Reaction: React the Imide with the appropriate mesylate linker (e.g., bis(mesyloxymethyl)
derivatives) or via Mitsunobu coupling with the corresponding alcohol.

o Advantage: Using the pre-formed (1R,2R) imide ensures the stereocenters are preserved
during the coupling.

Quality Control: Chiral HPLC Method

To validate the optical purity of the synthesized (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic
acid.
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Parameter Condition

Column Chiralpak IC (or AD-H), 250 x 4.6 mm, 5 um
Mobile Phase n-Hexane : Ethanol : TFA (90 : 10 : 0.1 viviv)
Flow Rate 1.0 mL/min

Detection Uv @ 210 nm

Temperature 25°C

(1R,2R)-Isomer: ~12.5 min; (1S,2S)-Isomer:
~15.2 min (Typical)

Retention Time

Validation Criteria:
» Enantiomeric Excess (ee): Must be >99.0% for pharmaceutical applications.
e Chemical Purity: >98% (Area normalization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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